

Technical Support Center: Managing Foslevodopa-Induced Hallucinations and Psychosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Foslevodopa

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This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hallucinations and psychosis encountered during experiments involving **Foslevodopa** treatment.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of hallucinations and psychosis with **Foslevodopa** treatment?

A1: Hallucinations are a common and sometimes serious side effect of **Foslevodopa**.^{[1][2][3]} Clinical trials have reported hallucinations in up to 24.5% of patients.^[1] In one study, hallucinations were the most common adverse event leading to the discontinuation of continuous subcutaneous infusion of **Foslevodopa**/foscarnidopa, occurring in 17.2% of participants.^[4] Another study on a cohort of 23 patients treated with continuous subcutaneous infusion of **foslevodopa**/foscarnidopa (CSCI) found that 6 patients (26%) developed atypical psychosis, characterized by auditory or somatic hallucinations and/or delusions, within the first year of treatment.^[5]

Q2: What is the underlying mechanism of **Foslevodopa**-induced psychosis?

A2: **Foslevodopa** is a prodrug of levodopa, which is converted to dopamine in the brain.^[6] The development of psychosis is thought to stem from the overstimulation of the mesolimbic

dopamine pathway.[7][8][9] Chronic and continuous stimulation of dopamine receptors can lead to hyperactivation of this pathway, resulting in distorted sensory perception and psychotic symptoms.[7][8] This is supported by the dopamine theory of psychosis in Parkinson's disease, which suggests that surplus dopamine from levodopa treatment floods the brain, leading to non-specific exposure in various areas and causing both motor and non-motor complications. [10]

Q3: Are there any known risk factors for developing psychosis with **Foslevodopa** treatment?

A3: Yes, several risk factors for developing Parkinson's disease psychosis (PDP) in general have been identified, which are relevant for patients on **Foslevodopa**. These include advanced age, dementia, depression, sleep disorders, and the use of multiple antiparkinsonian medications.[11] A retrospective study on patients receiving continuous subcutaneous infusion of **foslevodopa**/foscarnidopa found that higher scores on the Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease–Current Symptoms (QUIP-CS) before treatment were a significant predictor for developing atypical psychosis.[5][12]

Q4: What are the typical characteristics of psychosis observed with **Foslevodopa**?

A4: While typical Parkinson's disease psychosis often involves visual hallucinations, studies on continuous subcutaneous **foslevodopa**/foscarnidopa infusion have reported cases of atypical psychosis.[5][12] This can be characterized by auditory and somatic hallucinations, agitation, and delusions, in addition to or instead of visual hallucinations.[5][12] Early symptoms of dopaminergic medication-induced psychosis can include vivid dreams, which may progress to more severe manifestations like paranoia and delusions.[9]

Troubleshooting Guide: Managing Hallucinations and Psychosis

This guide provides a systematic approach to managing psychotic symptoms that arise during **Foslevodopa** treatment in a research setting.

Step 1: Initial Assessment and Rule-out of Other Causes

- Action: Conduct a thorough clinical evaluation to rule out other potential causes of psychosis.

- Details: Check for underlying conditions such as infections (e.g., urinary tract infection, pneumonia), metabolic or electrolyte imbalances, and sleep disorders.[13] Review all concomitant medications, as some, like pain medications, muscle relaxants, and benzodiazepines, can contribute to or cause psychosis.[13]
- Rationale: It is crucial to ensure that the psychotic symptoms are a direct consequence of the **Foslevodopa** treatment and not an unrelated medical issue.

Step 2: Non-Pharmacological Interventions

- Action: Implement supportive measures and environmental modifications.
- Details: Ensure the subject is in a calm and well-lit environment. Provide reassurance and reorientation. Involve caregivers to provide support and monitor for any behavioral changes.
- Rationale: Simple environmental and supportive changes can sometimes alleviate mild psychotic symptoms.

Step 3: Adjustment of Concomitant Antiparkinsonian Medications

- Action: If the subject is on multiple antiparkinsonian drugs, consider a stepwise reduction of adjunctive medications.
- Details: The typical order for tapering off medications is as follows:
 - Anticholinergic drugs
 - Amantadine
 - MAO-B inhibitors (e.g., selegiline, rasagiline)
 - Dopamine agonists
 - COMT inhibitors
 - Finally, as a last resort, consider reducing the dose of levodopa (**Foslevodopa**).[13][14]

- Rationale: Other antiparkinsonian medications, particularly anticholinergics and dopamine agonists, are more likely to induce psychosis than levodopa.[15] Reducing these first may resolve the psychosis without compromising the motor benefits of **Foslevodopa**.

Step 4: **Foslevodopa** Dose Reduction

- Action: If psychotic symptoms persist after adjusting other medications, cautiously reduce the **Foslevodopa** dosage.
- Details: Levodopa dosage reduction should be done slowly, by no more than 25% to 30% at a time, to avoid a sudden worsening of motor symptoms.[15] The goal is to find the lowest effective dose that controls motor symptoms without causing psychosis.
- Rationale: Psychotic symptoms associated with dopaminergic agents are often dose-dependent.[9]

Step 5: Introduction of Atypical Antipsychotics

- Action: If psychosis remains problematic despite medication adjustments, consider the addition of an atypical antipsychotic.
- Details: The preferred agents in Parkinson's disease patients are quetiapine and clozapine, as they have a lower risk of worsening motor symptoms.[11][15] Pimavanserin, a serotonin 2A receptor inverse agonist, is another option.[11][15] Typical antipsychotics that block dopamine receptors (e.g., haloperidol, risperidone, olanzapine) should generally be avoided as they can significantly worsen parkinsonism.[13][16]
- Rationale: Atypical antipsychotics can manage psychotic symptoms without significantly impacting the dopaminergic system crucial for motor control in these subjects.

Data Presentation

Table 1: Incidence of Hallucinations and Psychosis in **Foslevodopa**/Levodopa Studies

Study/Source	Treatment	Incidence of Hallucinations/Psychosis	Notes
Drugs.com[1]	Foscarbidopa/Foslevodopa	Up to 24.5%	Hallucinations are listed as a "very common" side effect.
Case Report (PMC)[4]	Continuous Subcutaneous Foslevodopa/Foscarbidopa Infusion (CSCI)	17.2%	Hallucination was the most common adverse event leading to discontinuation of CSCI in a clinical trial.
Retrospective Study (PMC)[5]	Continuous Subcutaneous Foslevodopa/Foscarbidopa Infusion (CSCI)	26% (6 out of 23 patients)	Developed atypical psychosis (auditory/somatic hallucinations, delusions).

Table 2: Recommended Atypical Antipsychotics for Levodopa-Induced Psychosis

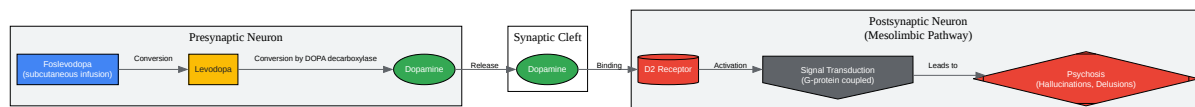
Medication	Starting Dose	Usual Effective Dose	Key Considerations
Quetiapine	12.5 - 25 mg at bedtime[15]	25 - 100 mg/day[15]	More sedating; monitor for transient orthostasis.[16]
Clozapine	12.5 - 25 mg at bedtime	50 mg/day (low dose) [17]	Highly effective but requires regular blood monitoring due to the risk of agranulocytosis.[11]
Pimavanserin	34 mg once daily	34 mg once daily	Does not worsen motor symptoms.[11]

Experimental Protocols

Protocol 1: Monitoring and Assessment of Psychotic Symptoms

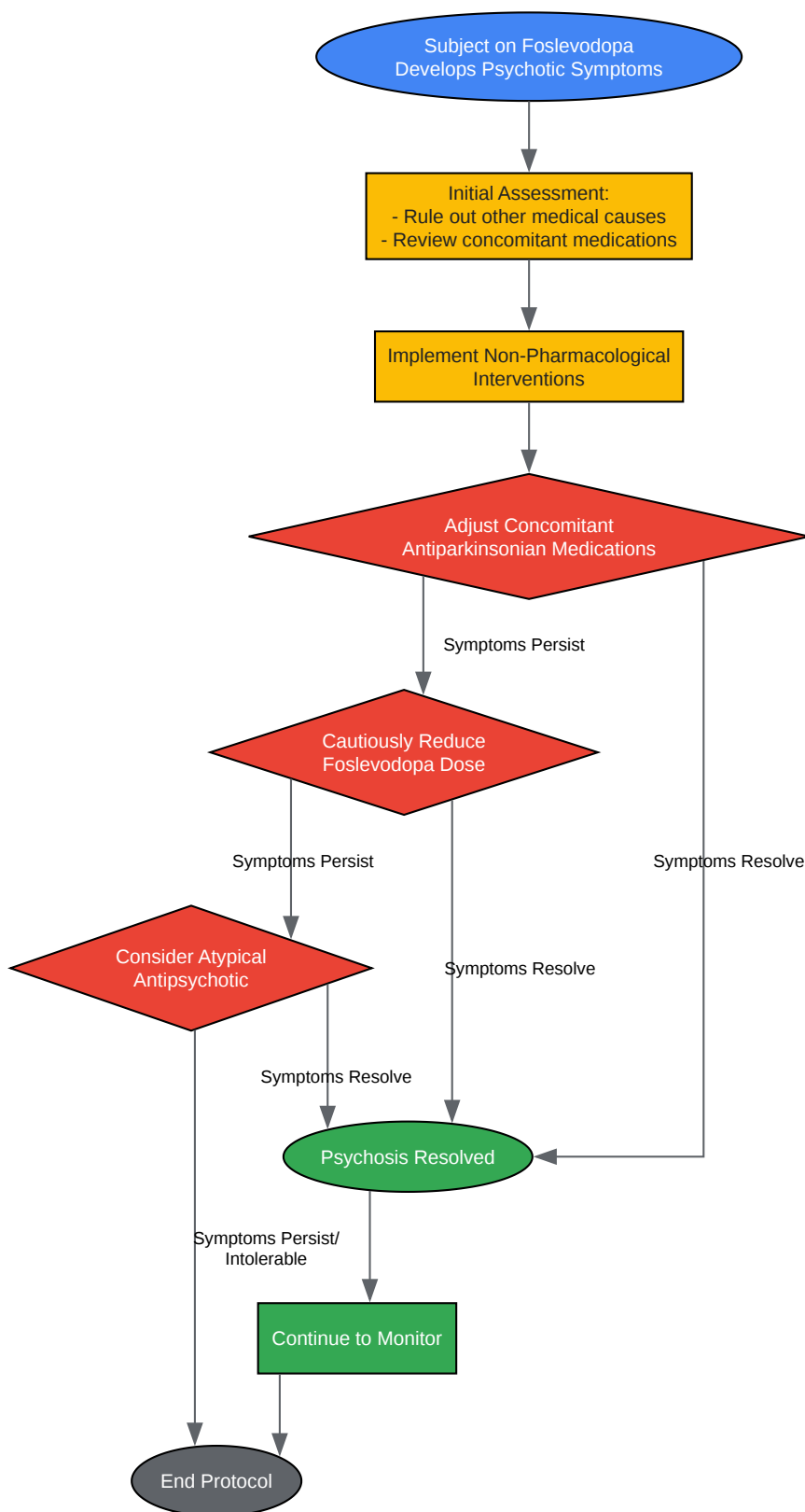
- **Baseline Assessment:** Before initiating **Foslevodopa** treatment, conduct a thorough neuropsychiatric evaluation, including a detailed history of any prior psychotic symptoms or impulse control disorders. Utilize standardized scales such as the Unified Parkinson's Disease Rating Scale (UPDRS) Part I (non-motor experiences of daily living) and the Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease (QUIP-CS).
- **Ongoing Monitoring:** During the experimental period, regularly question the subject and their caregiver about the presence of hallucinations (visual, auditory, tactile, olfactory, gustatory), illusions, delusions, and paranoid ideation. Document the frequency, duration, and nature of any reported symptoms.
- **Standardized Scales:** At regular intervals (e.g., weekly or bi-weekly), administer standardized rating scales to quantify the severity of psychotic symptoms. Recommended scales include:
 - Scale for the Assessment of Positive Symptoms (SAPS)
 - Neuropsychiatric Inventory (NPI)
- **Clinical Interview:** Conduct structured clinical interviews to assess the subject's insight into their psychotic experiences and the level of distress caused by these symptoms.
- **Documentation:** Meticulously document all findings, including the timing of symptom onset in relation to **Foslevodopa** administration and any dose adjustments.

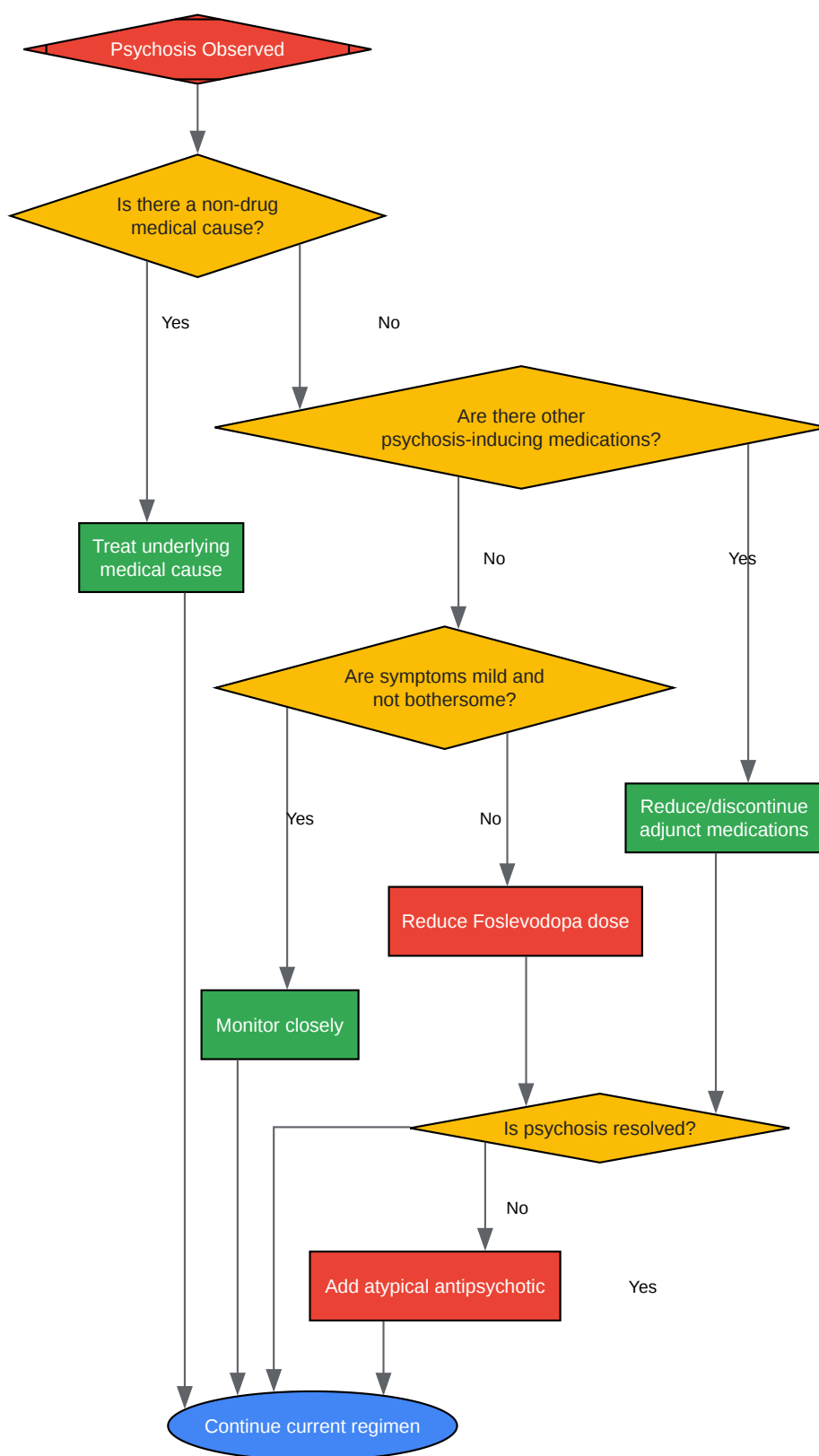
Visualizations



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Caption: Dopaminergic pathway in **Foslevodopa**-induced psychosis.





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- To cite this document: BenchChem. [Technical Support Center: Managing Foslevodopa-Induced Hallucinations and Psychosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008530#managing-hallucinations-and-psychosis-with-foslevodopa-treatment]

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